Methyl 2-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate
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Overview
Description
4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is an organoboron compound widely used in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Protodeboronation: Reagents such as hydrogen peroxide or other radical initiators are used.
Major Products
Scientific Research Applications
4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of biologically active molecules and drug discovery.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and materials science.
Mechanism of Action
The primary mechanism of action for 4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is through its participation in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then couples with an electrophilic aryl or vinyl halide to form a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromomethylbenzeneboronic acid pinacol ester
- 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester
Uniqueness
4-Fluoro-3-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its fluoro and methoxycarbonylmethyl groups provide unique electronic and steric properties, making it particularly valuable in the synthesis of complex organic molecules .
Properties
CAS No. |
1431546-19-8 |
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Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
methyl 2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-12(17)10(8-11)9-13(18)19-5/h6-8H,9H2,1-5H3 |
InChI Key |
NIRVVEKJKMRPFR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CC(=O)OC |
Origin of Product |
United States |
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